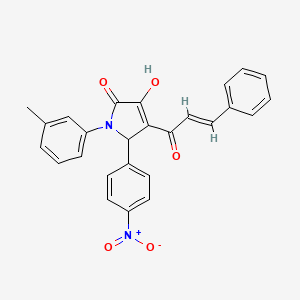![molecular formula C13H10IN3O2 B5907725 N'-[(4-iodobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5907725.png)
N'-[(4-iodobenzoyl)oxy]-2-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(4-iodobenzoyl)oxy]-2-pyridinecarboximidamide, also known as IBOPIM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyridinecarboximidamide derivatives and has been found to exhibit a range of interesting properties that make it a valuable tool for researchers in various fields.
Mécanisme D'action
N'-[(4-iodobenzoyl)oxy]-2-pyridinecarboximidamide works by inhibiting the activity of certain enzymes in the body, specifically the enzyme carbonic anhydrase. This enzyme is involved in a range of biological processes, including the regulation of acid-base balance in the body. By inhibiting the activity of carbonic anhydrase, this compound can affect a range of physiological processes, including the regulation of blood pH and the transport of carbon dioxide in the body.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of carbonic anhydrase in the red blood cells, which can affect the transport of carbon dioxide in the body. It has also been found to reduce the activity of certain enzymes involved in the metabolism of glucose, which can have implications for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(4-iodobenzoyl)oxy]-2-pyridinecarboximidamide has a range of advantages and limitations for use in lab experiments. One of the main advantages is its ability to inhibit the activity of certain enzymes, which can be useful for studying the role of these enzymes in various biological processes. However, it is important to note that this compound can also have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research involving N'-[(4-iodobenzoyl)oxy]-2-pyridinecarboximidamide. One area of interest is the development of new therapeutic agents based on the structure of this compound. Another area of interest is the study of the effects of this compound on various biological processes, including the regulation of blood pH and the transport of carbon dioxide in the body. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of N'-[(4-iodobenzoyl)oxy]-2-pyridinecarboximidamide involves the reaction of 4-iodobenzoyl chloride with 2-pyridinecarboximidamide in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound as a white solid with a melting point of around 220-222°C.
Applications De Recherche Scientifique
N'-[(4-iodobenzoyl)oxy]-2-pyridinecarboximidamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is the study of its mechanism of action and its effects on various biological processes. This compound has been found to exhibit a range of interesting properties, including its ability to inhibit the activity of certain enzymes and its potential as a therapeutic agent for various diseases.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN3O2/c14-10-6-4-9(5-7-10)13(18)19-17-12(15)11-3-1-2-8-16-11/h1-8H,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWCGAHOCDEPGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NOC(=O)C2=CC=C(C=C2)I)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/OC(=O)C2=CC=C(C=C2)I)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5907645.png)

![N'-[(3-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5907656.png)


![N-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5907678.png)
![2-[2-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B5907684.png)

![3-[(3-hydroxy-2-naphthoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide](/img/structure/B5907701.png)

![2-ethyl-5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5907711.png)

acetyl]carbonohydrazonoyl}-2-furyl)methyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B5907722.png)

